molecular formula C11H13ClF3NO2 B2707506 methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 2580189-51-9

methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride

Cat. No.: B2707506
CAS No.: 2580189-51-9
M. Wt: 283.68
InChI Key: MXWQDFHZICBCON-UHFFFAOYSA-N
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Description

methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H12F3NO2·HCl It is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring, an amino group, and a methyl ester

Properties

IUPAC Name

methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-4-2-3-5-8(7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWQDFHZICBCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then isolated and purified using industrial-scale chromatography or crystallization methods .

Chemical Reactions Analysis

Types of Reactions

methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenylpropanoates. These products can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential : The compound is under investigation for its potential role in treating central nervous system disorders. Its structure allows it to interact with biological targets effectively, potentially inhibiting specific enzymes or binding to receptors involved in neurological functions .

GABA Transport Inhibition : Research has demonstrated that functionalized amino acids similar to this compound can act as inhibitors of GABA uptake. This mechanism is crucial for developing treatments for neuropathic pain and other conditions related to GABAergic dysfunction .

Antinociceptive Properties : In vivo studies have shown that compounds with similar structures exhibit antinociceptive effects in rodent models of neuropathic pain, suggesting that this compound could be effective in pain management therapies .

Chemical Synthesis and Research

Building Block in Organic Synthesis : this compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its trifluoromethyl group provides unique reactivity that is exploited in various synthetic pathways .

Reactivity Studies : The compound's ability to undergo various chemical reactions, including oxidation and substitution reactions, is of significant interest. For example, the amino group can be oxidized to form nitroso derivatives, while the trifluoromethyl group can participate in nucleophilic substitution reactions .

Agrochemical Applications

Pesticide Development : The unique properties imparted by the trifluoromethyl group make this compound a candidate for developing new agrochemicals, including pesticides. Its enhanced lipophilicity allows for better membrane penetration and efficacy in biological systems .

Material Science

Fluorinated Polymers : this compound is also explored for its potential applications in creating advanced materials, such as fluorinated polymers. These materials are known for their durability and resistance to chemical degradation, making them suitable for various industrial applications .

Case Studies and Research Findings

  • GABA Transporter Inhibition Study (2021) : A study highlighted the design of new functionalized amino acids as GABA uptake inhibitors. The findings indicated that compounds similar to this compound showed significant antinociceptive activity without causing motor deficits in rodent models .
  • Synthesis of γ-Lactam Derivatives (2022) : Research on γ-lactam derivatives demonstrated the reactivity of amino acid derivatives, including those with trifluoromethyl substitutions. This study provided insights into their potential therapeutic applications and synthetic pathways .

Mechanism of Action

The mechanism of action of methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the trifluoromethyl group attached to the phenyl ring and the presence of both amino and ester functional groups.

Biological Activity

Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride, a compound characterized by its trifluoromethyl group, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12F3NO2C_{11}H_{12}F_3NO_2 and a molar mass of approximately 247.21 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily linked to:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, particularly protein kinases involved in cell signaling pathways. This inhibition can affect cell proliferation, differentiation, and survival .
  • Receptor Binding : The amino group in the structure allows for hydrogen bonding with target receptors, influencing their activity and function.
  • Membrane Interaction : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth:

Cell LineIC50 (µM)Reference
Jurkat (T-cell)<10
A-431 (epidermoid carcinoma)<15

The compound's mechanism involves disrupting key signaling pathways associated with cancer cell survival.

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

  • Inhibition of Protein Kinases : A study highlighted the compound's ability to inhibit specific protein kinases implicated in neoplastic diseases, suggesting its potential use in targeted cancer therapies .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that this compound exhibited significant cytotoxic effects on various cancer cell lines, outperforming some standard chemotherapeutics like doxorubicin .
  • Molecular Dynamics Simulations : Simulations indicated that the compound interacts favorably with target proteins through hydrophobic contacts and hydrogen bonding, enhancing its efficacy as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves esterification of the corresponding amino acid using thionyl chloride (SOCl₂) in methanol under reflux, followed by recrystallization to isolate the hydrochloride salt. For example, (S)-methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride was synthesized by refluxing L-tryptophan with SOCl₂ in dry methanol, achieving >99% yield after recrystallization . Key parameters include temperature control (0°C during reagent addition to prevent side reactions) and solvent purity. Alternative catalysts (e.g., palladium complexes in ) may require optimization for trifluoromethylphenyl substrates .
Reaction Parameter Typical Range Impact on Yield
Temperature0°C to refluxHigher temps risk decomposition
Solvent (e.g., MeOH)AnhydrousMoisture reduces HCl salt formation
Reagent Stoichiometry1.1–1.2 eq SOCl₂Excess SOCl₂ improves esterification

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm the presence of the trifluoromethyl group (distinct 19F^{19}\text{F} NMR shifts at ~-60 ppm) and ester carbonyl (~170 ppm in 13C^{13}\text{C} NMR) .
  • HPLC with Chiral Columns : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₁H₁₁F₃NO₂·HCl: ~281.6 g/mol) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 2-position of the phenyl ring influence the compound’s reactivity and solubility in biological assays?

  • Methodological Answer : The electron-withdrawing CF₃ group enhances metabolic stability but reduces solubility in aqueous media. To address this:

  • Solubility Optimization : Use co-solvents (e.g., DMSO:water mixtures ≤10%) or formulate as nanoparticles via antisolvent precipitation .
  • Reactivity Studies : Compare hydrolysis rates of the ester group under physiological pH (7.4) vs. CF₃-substituted analogs. For example, Fluoxetine hydrochloride (a CF₃-containing drug in ) shows prolonged stability in plasma .

Q. What strategies resolve contradictions in enantiomeric excess (ee) data during asymmetric synthesis?

  • Methodological Answer : Discrepancies often arise from racemization during workup. Mitigation strategies include:

  • Low-Temperature Quenching : Halt reactions at -20°C to prevent post-synthesis racemization .
  • Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Pd/tfp complexes in ) to favor one enantiomer .
  • Cross-Validation : Compare ee via polarimetry, chiral HPLC, and 1H^{1}\text{H}-NMR with chiral shift reagents .

Q. How can researchers assess the environmental impact of this compound under the INCHEMBIOL framework?

  • Methodological Answer : Follow the INCHEMBIOL project guidelines ( ):

  • Abiotic Stability : Test hydrolysis/photolysis in simulated environmental matrices (pH 4–9, UV light).
  • Biotic Degradation : Use soil microcosms to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
  • Ecotoxicity : Conduct Daphnia magna assays for acute toxicity (EC₅₀) and algal growth inhibition tests .

Data Contradiction Analysis

Q. Conflicting reports exist about the compound’s stability under acidic conditions. How should researchers design experiments to clarify this?

  • Methodological Answer :

  • Controlled Stability Studies : Incubate the compound in buffered solutions (pH 1–6) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Identify Degradants : Use HRMS to detect hydrolysis products (e.g., free amino acid or trifluoromethylbenzoic acid).
  • Compare with Analogs : Cross-reference with structurally similar hydrochlorides (e.g., ’s methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate HCl), which may have differing acid sensitivity due to substituent effects .

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